molecular formula C16H16BrNO2 B2566627 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1351606-93-3

3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2566627
CAS No.: 1351606-93-3
M. Wt: 334.213
InChI Key: VXVIWMNFGXWXEV-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is a synthetic benzamide derivative provided as a high-purity compound for research and development purposes. This chemical features a benzamide core substituted with a bromo group at the 3-position and an N-linked 2-hydroxy-3-phenylpropyl chain. This structure combines elements seen in bioactive molecules, including a bromo-aromatic ring and a hydroxy-phenylpropanolamine-like side chain, making it a compound of interest for medicinal chemistry and pharmacology studies. Benzamide derivatives are a significant class of compounds in pharmaceutical research. Structurally similar N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been studied for their antimicrobial and anti-inflammatory activities, showing efficacy against Gram-positive bacteria and in protease inhibition assays . Furthermore, various substituted benzamides are known to exhibit kinase inhibitory activity, highlighting the potential of this chemical class in probing biological pathways . This compound is intended for laboratory research use only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers are responsible for handling this material with appropriate safety precautions and in compliance with all local and national regulatory laws.

Properties

IUPAC Name

3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(10-14)16(20)18-11-15(19)9-12-5-2-1-3-6-12/h1-8,10,15,19H,9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVIWMNFGXWXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the third position of the benzamide ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Alkylation: The brominated benzamide is then subjected to alkylation with 2-hydroxy-3-phenylpropylamine. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 3-bromo-N-(2-oxo-3-phenylpropyl)benzamide.

    Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. This compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has shown efficacy in inhibiting growth in specific cancer cell lines while sparing normal cells, highlighting its therapeutic potential.

Mechanism of Action :

  • Interaction with Enzymes : The hydroxy group may enhance binding affinity to target enzymes or receptors.
  • Halogen Bonding : The presence of the bromine atom could facilitate interactions that enhance the compound's biological activity.

Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity.

Metabolic Disorders

Similar compounds have shown potential in treating metabolic disorders such as diabetes and dyslipidemias by activating peroxisome proliferator-activated receptors (PPARs). Research into this compound may reveal similar pathways that could be exploited for therapeutic interventions.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various derivatives for anticancer properties demonstrated significant inhibition of tumor cell growth compared to controls, suggesting its potential as a lead compound for further development.
  • Mechanistic Insights : Research utilizing molecular docking simulations indicated effective binding of this compound to target proteins involved in cancer pathways, corroborating its observed biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide and its analogs:

Compound Name Substituents on Amine Chain Molecular Weight (g/mol) TPSA (Ų) Key Features Reference
This compound 2-hydroxy-3-phenylpropyl ~333.23 (estimated) ~49.3 Hydroxyl for H-bonding, aromatic -
3-Bromo-N-phenylbenzamide (3y) Phenyl 276.12 43.4 Simpler structure, no hydroxyl
3-Bromo-N-[3-(imidazol-1-yl)propyl]benzamide 3-(imidazol-1-yl)propyl 308.17 46.9 Imidazole pharmacophore
3-Bromo-N-(quinazolin-6-yl)benzamide (7d) Quinazolinone ring 428.29 70.3 Heterocyclic ring, apoptotic activity
2-Bromo-N-(naphthyloxypropyl)benzamide Naphthyloxy, isopropyl ~440.32 (estimated) ~60.1 Extended aromatic system

Key Observations:

  • The hydroxyl group in the parent compound increases its topological polar surface area (TPSA) compared to non-hydroxylated analogs like 3y, suggesting improved solubility.
  • The quinazolinone derivative (7d) exhibits significantly higher molecular weight and TPSA due to its fused heterocyclic ring, which may limit bioavailability despite its apoptotic activity .

Biological Activity

3-Bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound belonging to the benzamide class, which is notable for its diverse biological activities. The presence of a bromine atom and a hydroxy-phenylpropyl side chain enhances its potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H18BrN
  • Molecular Weight : 319.23 g/mol
  • Key Functional Groups :
    • Bromine (Br) at the meta position of the benzamide
    • Hydroxy (-OH) group on the side chain

The unique combination of these functional groups contributes to its biological activity by influencing its solubility, reactivity, and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the compound's ability to form hydrogen bonds, while the hydroxy group may facilitate additional interactions with target proteins. This dual action can lead to modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Anticancer Properties

Research has indicated that benzamide derivatives, including this compound, exhibit significant anticancer properties. A study on related compounds showed potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors, with IC50 values often below 6.5 µM . The mechanism involves S-phase arrest in the cell cycle, preventing cancer cell proliferation .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity. Its structural features allow for effective binding to microbial targets, potentially disrupting their metabolic processes.

Case Studies and Research Findings

  • Antiproliferative Activity : A series of benzamide derivatives were synthesized and tested for their antiproliferative effects. Compounds similar to this compound exhibited IC50 values ranging from 0.68 µg/mL to 6.5 µM against various cancer cell lines .
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications in the bromine and hydroxy groups significantly affect the biological activity of benzamides. For instance, replacing bromine with chlorine reduced potency in anticancer assays .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activity
This compoundBromine at meta positionAnticancer activity
2-Chloro-N-(3-phenylpropyl)benzamideChlorine at ortho positionDopamine D2 receptor antagonist
5-Bromo-2-chloro-N-(3-phenylpropyl)benzamideBromine and chlorine substituentsAntitumor activity, PI3Kα kinase inhibition
N-(4-Hydroxyphenyl)-N-(2-hydroxy-3-phenylpropyl)benzamideMultiple hydroxyl groupsEnhanced receptor binding affinity

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